Cas no 10389-51-2 (4-(4-Nitrophenyl)morpholine)

4-(4-Nitrophenyl)morpholine is a nitro-substituted aromatic morpholine derivative with applications in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile intermediate in the preparation of more complex heterocyclic compounds, owing to the reactivity of both the nitro group and the morpholine moiety. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural features make it useful in the development of pharmacologically active molecules, particularly in the study of enzyme inhibitors and receptor modulators. The electron-withdrawing nitro group enhances its utility in nucleophilic substitution reactions, enabling efficient derivatization for targeted synthetic pathways.
4-(4-Nitrophenyl)morpholine structure
4-(4-Nitrophenyl)morpholine structure
Product Name:4-(4-Nitrophenyl)morpholine
CAS No:10389-51-2
MF:C10H12N2O3
MW:208.213882446289
MDL:MFCD00023317
CID:48571
PubChem ID:354335395
Update Time:2025-06-08

4-(4-Nitrophenyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Nitrophenyl)morpholine
    • p-Morpholinonitrobenzene
    • Morpholine, 4-(4-nitrophenyl)-
    • 4-(p-Nitrophenyl)morpholine
    • 4-Morpholinonitrobenzene
    • 4-Morpholinyl nitrobenzene
    • N-(p-Nitrophenyl)-morpholine
    • MORPHOLINE, 4-(p-NITROPHENYL)-
    • N-(4-Nitrophenyl)morpholine
    • 4-(4-Nitrophenyl) Morpholine
    • 4-Nitrophenylmorpholine
    • MLS002639157
    • IAJDSUYFELYZCS-UHFFFAOYSA-N
    • 1-(4-MORPHOLINYL)-4-NITROBENZENE
    • PubChem22976
    • Maybridge1_001242
    • SR-01000408777
    • CCG-51799
    • BTB 05771
    • N-(p-Nitrophenyl)morpholine
    • SR-01000408777-2
    • IAJDSUYFELYZCS-UHFFFAOYSA-
    • 4-(4-Nitro-phenyl)-morpholine
    • EINECS 233-851-3
    • CHEMBL1871103
    • SY005309
    • NSC27271
    • SCHEMBL12247909
    • BRN 0210854
    • QQ5L4U8QQS
    • 4-(4-nitrophenyl) (morpholine)
    • N1124
    • HMS545A10
    • UNII-QQ5L4U8QQS
    • MFCD00023317
    • 10389-51-2
    • NS00023265
    • AKOS000446114
    • NSC-27271
    • AM20050500
    • AC-7242
    • FT-0616662
    • CS-B0266
    • SCHEMBL85548
    • InChI=1/C10H12N2O3/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2
    • 4-(4-nitrophenyl)-morpholine
    • HMS3089J16
    • 4-(p-Nitrophenyl)-morpholin
    • NSC 27271
    • MS-2079
    • SR-01000408777-1
    • SMR001488765
    • DTXSID5065061
    • STK123297
    • DB-001572
    • ALBB-023290
    • MDL: MFCD00023317
    • Inchi: 1S/C10H12N2O3/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2
    • InChI Key: IAJDSUYFELYZCS-UHFFFAOYSA-N
    • SMILES: O1CCN(C2C=CC(=CC=2)[N+](=O)[O-])CC1
    • BRN: 0210854

Computed Properties

  • Exact Mass: 208.08500
  • Monoisotopic Mass: 208.084792
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.3

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 151.0 to 155.0 deg-C
  • Boiling Point: 386.2℃ at 760 mmHg
  • Flash Point: 124℃
  • Refractive Index: 1.577
  • PSA: 58.29000
  • LogP: 2.01960
  • λmax: 375(Dioxane)(lit.)
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

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4-(4-Nitrophenyl)morpholine Production Method

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4-(4-Nitrophenyl)morpholine Related Literature

Additional information on 4-(4-Nitrophenyl)morpholine

Introduction to 4-(4-Nitrophenyl)morpholine (CAS No. 10389-51-2)

4-(4-Nitrophenyl)morpholine, identified by the Chemical Abstracts Service Number (CAS No.) 10389-51-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a morpholine ring substituted with a 4-nitrophenyl group, which imparts distinct chemical reactivity and pharmacological relevance.

The morpholine moiety, characterized by its oxygen-containing six-membered ring, is a common structural motif in many bioactive molecules. Its presence in 4-(4-Nitrophenyl)morpholine contributes to the compound's solubility, stability, and interaction with biological targets. The nitrophenyl group, on the other hand, introduces a region of high electron density and reactivity, making this compound a valuable intermediate in synthetic chemistry and a candidate for further derivatization.

Recent advancements in pharmaceutical research have highlighted the importance of 4-(4-Nitrophenyl)morpholine in the development of novel therapeutic agents. Its structural framework suggests potential applications in the modulation of enzyme activity, particularly in enzymes involved in inflammatory pathways and neurotransmitter systems. For instance, studies have explored its interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the biosynthesis of pro-inflammatory mediators.

In addition to its pharmacological potential, 4-(4-Nitrophenyl)morpholine has been investigated for its role as a key intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine or converted into other functional groups, allowing for diverse chemical modifications. This flexibility makes it a valuable building block for medicinal chemists seeking to design new analogs with enhanced pharmacological profiles.

One of the most compelling aspects of 4-(4-Nitrophenyl)morpholine is its presence in ongoing research aimed at addressing unmet medical needs. For example, researchers have utilized this compound as a scaffold to develop potential treatments for neurological disorders. The morpholine ring's ability to interact with biological targets such as serotonin receptors has been particularly intriguing. By leveraging computational modeling and high-throughput screening techniques, scientists have identified derivatives of 4-(4-Nitrophenyl)morpholine that exhibit promising effects on neurotransmitter release and receptor binding.

The synthesis of 4-(4-Nitrophenyl)morpholine typically involves multi-step organic reactions, starting from readily available precursors like 4-nitrobenzaldehyde and morpholine. The reaction sequence often includes condensation steps followed by cyclization to form the morpholine ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

Evaluation of 4-(4-Nitrophenyl)morpholine's pharmacokinetic properties is another critical area of study. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have begun to unravel these parameters, providing insights into dosing regimens and potential side effects. The nitro group's influence on metabolic pathways has been particularly noted, suggesting that it may affect drug clearance rates.

The safety profile of 4-(4-Nitrophenyl)morpholine is also under scrutiny. While initial toxicology studies suggest that it exhibits moderate toxicity at higher doses, further research is needed to fully assess its safety margins. Investigating its potential interactions with other drugs and its long-term effects are crucial steps before considering clinical translation.

In conclusion, 4-(4-Nitrophenyl)morpholine (CAS No. 10389-51-2) represents a fascinating compound with significant implications for pharmaceutical innovation. Its unique structural features and demonstrated reactivity make it a valuable tool for medicinal chemists and researchers exploring new therapeutic avenues. As our understanding of its pharmacological properties continues to evolve, so too will its role in addressing some of the most pressing challenges in modern medicine.

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